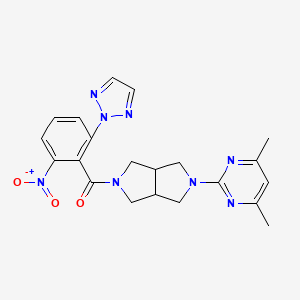

Orexin receptor antagonist 3

CAS No.:

Cat. No.: VC13706959

Molecular Formula: C21H22N8O3

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22N8O3 |

|---|---|

| Molecular Weight | 434.5 g/mol |

| IUPAC Name | [2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-nitro-6-(triazol-2-yl)phenyl]methanone |

| Standard InChI | InChI=1S/C21H22N8O3/c1-13-8-14(2)25-21(24-13)27-11-15-9-26(10-16(15)12-27)20(30)19-17(28-22-6-7-23-28)4-3-5-18(19)29(31)32/h3-8,15-16H,9-12H2,1-2H3 |

| Standard InChI Key | MPDQVXKSEUGRGO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4[N+](=O)[O-])N5N=CC=N5)C |

| Canonical SMILES | CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4[N+](=O)[O-])N5N=CC=N5)C |

Introduction

The Orexin System and Its Role in Sleep-Wake Regulation

The orexin (hypocretin) system comprises two neuropeptides, orexin-A and orexin-B, produced in the lateral hypothalamus. These peptides bind to two G protein-coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Orexin neurons project widely across the brain, promoting wakefulness by activating monoaminergic and cholinergic pathways . Dysregulation of this system is implicated in insomnia, narcolepsy, and other sleep disorders.

Orexin Receptor Subtypes and Functional Differences

-

OX1R: Primarily mediates excitatory effects on wake-promoting regions like the locus coeruleus (noradrenergic) and dorsal raphe (serotonergic).

-

OX2R: Strongly linked to histaminergic tuberomammillary nucleus activation, a key driver of arousal .

Dual orexin receptor antagonists (DORAs) block both receptors, while selective OX1R or OX2R antagonists (SORAs) target specific pathways. Preclinical studies suggest that DORAs induce sleep more effectively than SORAs, though selective agents may offer advantages in reducing side effects .

Pharmacological Development of Orexin Receptor Antagonists

Almorexant (ACT-078573)

-

Mechanism: Dual OX1R/OX2R antagonist.

-

Efficacy: Phase III trials demonstrated significant improvements in sleep onset and maintenance but were halted due to safety concerns (e.g., hepatotoxicity) .

SB-334867

-

Mechanism: Selective OX1R antagonist.

-

Findings: Reduced REM sleep suppression in rodent models but showed minimal sleep-promoting effects alone .

Suvorexant (Belsomra®)

-

Mechanism: Dual OX1R/OX2R antagonist.

-

Clinical Data:

Emerging Compounds and Structural Innovations

1,3,5-Trioxazatriquinane-Based Antagonists

A 2022 study identified novel antagonists using a rigid 1,3,5-trioxazatriquinane scaffold, enabling diverse side-chain orientations for optimal receptor binding . Key findings:

-

Compound 38b: Dual OX1R/OX2R antagonist with 90% receptor occupancy at 10 mg/kg (rodents).

-

Compound 41b: Selective OX1R antagonist (IC50 = 12 nM) with 85% brain permeability .

| Compound | Receptor Selectivity | IC50 (nM) | Brain Permeability (%) |

|---|---|---|---|

| 38b | Dual OX1R/OX2R | 8.2 | 92 |

| 41b | OX1R | 12.0 | 85 |

Table 1: Pharmacological profiles of 1,3,5-trioxazatriquinane-based antagonists .

Mechanisms of Action and Comparative Efficacy

Dual vs. Selective Antagonists

-

DORAs:

-

SORAs:

Pharmacokinetic Considerations

-

Half-Life: Suvorexant (12 hours) vs. Almorexant (6–8 hours).

-

Metabolism: Primarily hepatic (CYP3A4), necessitating dose adjustments in hepatic impairment .

Future Directions and Unmet Needs

Targeted Delivery Systems

-

Intranasal Formulations: Bypass first-pass metabolism for rapid onset.

-

Peripherally Restricted Antagonists: Minimize CNS penetration to reduce next-day effects.

Expanding Indications

-

Insomnia Comorbidities: Ongoing trials in PTSD (NCT04893230) and Parkinson’s disease (NCT04913116).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume